
Dibenzo(a,ghi)perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(a,ghi)perylene is a polycyclic aromatic hydrocarbon with the chemical formula C26H14. It is a large, planar molecule consisting of six fused benzene rings. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzo(a,ghi)perylene can be synthesized through several methods. One common approach involves the oxidative coupling of 2,7-dihydroxynaphthalene, followed by a condensation reaction . The reaction conditions typically require a strong oxidizing agent and a catalyst to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from coal tar or crude oil, where it naturally occurs as a byproduct of incomplete combustion . The compound can be isolated and purified using various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(a,ghi)perylene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
Dibenzo(a,ghi)perylene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which dibenzo(a,ghi)perylene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to mutations . The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(ghi)perylene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Uniqueness
Dibenzo(a,ghi)perylene is unique due to its larger size and greater number of fused benzene rings compared to similar compounds. This gives it distinct electronic properties and makes it more stable, which is advantageous in various applications .
Propiedades
Número CAS |
6596-37-8 |
|---|---|
Fórmula molecular |
C26H14 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
heptacyclo[12.12.0.02,11.03,8.04,25.017,26.019,24]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H14/c1-2-6-20-18(4-1)14-19-13-12-17-11-10-16-9-8-15-5-3-7-21-22(15)23(16)24(17)25(19)26(20)21/h1-14H |
Clave InChI |
DECRKOPMWFTBLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


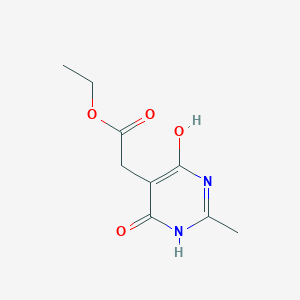

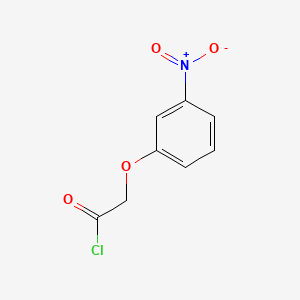
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)
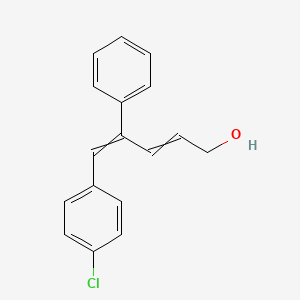
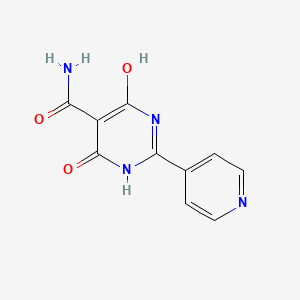
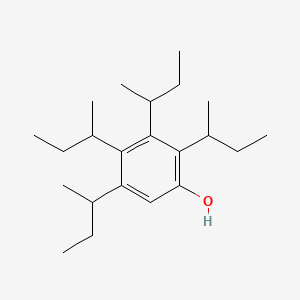

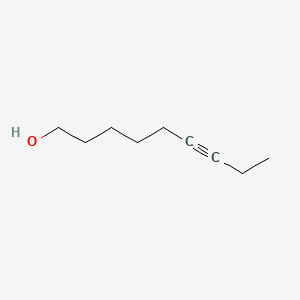
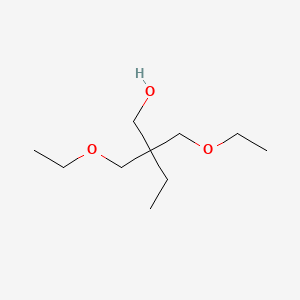
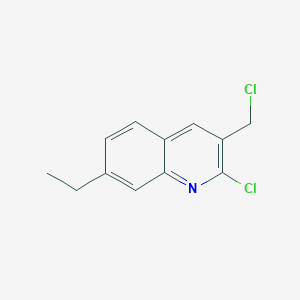
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
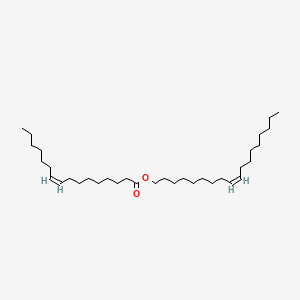
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
